Product packaging for 3-Methylisoquinoline-5,8-diamine(Cat. No.:CAS No. 24011-37-8)

3-Methylisoquinoline-5,8-diamine

Cat. No.: B3023030
CAS No.: 24011-37-8
M. Wt: 173.21 g/mol
InChI Key: CLXGDIDYRSOQFG-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Scaffolds in Synthetic and Bioorganic Chemistry

Isoquinoline scaffolds are considered "privileged structures" in medicinal and bioorganic chemistry due to their prevalence in a wide array of pharmacologically active compounds. nih.govresearchgate.net Their unique structural and electronic properties make them ideal templates for the design and synthesis of novel therapeutic agents. nih.govresearchgate.net The isoquinoline core is found in numerous natural alkaloids, many of which exhibit potent biological activities. nih.goveurekaselect.com This has spurred extensive research into the development of efficient synthetic methods to access these and other isoquinoline-based molecules. nih.goveurekaselect.com

The versatility of the isoquinoline ring system allows for functionalization at various positions, leading to a diverse range of derivatives with distinct biological profiles. nih.govnih.gov These derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.netresearchgate.net The continuous exploration of isoquinoline chemistry offers promising opportunities for the discovery of new and effective drugs. nih.govresearchgate.net

Overview of Substituted Isoquinolines in Current Chemical Literature

The chemical literature is replete with studies on substituted isoquinolines, reflecting the scientific community's sustained interest in this class of compounds. nih.govnih.govharvard.eduacs.org Researchers have developed a variety of synthetic strategies to introduce substituents at different positions of the isoquinoline nucleus, thereby modulating the molecule's physicochemical and biological properties. nih.govnih.gov These methods range from classical cyclization reactions, such as the Pictet-Spengler and Bischler-Napieralski reactions, to more modern transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

Recent advances have focused on creating highly substituted and structurally complex isoquinolines, often with the goal of mimicking natural products or exploring new areas of chemical space. nih.govharvard.edu The ability to precisely control the substitution pattern is crucial for establishing structure-activity relationships (SAR) and optimizing the desired biological effects. eurekaselect.comrsc.org The ongoing development of novel synthetic methodologies continues to expand the accessible diversity of isoquinoline derivatives for various research applications. nih.govresearchgate.net

Specific Research Context of Diaminated Isoquinoline Structures

Within the vast family of isoquinoline derivatives, diaminated structures represent a specific area of interest. The introduction of two amino groups onto the isoquinoline core can significantly influence the molecule's electronic properties, basicity, and potential for hydrogen bonding. These features are critical for molecular recognition and interaction with biological targets.

The positions of the amino groups on the isoquinoline ring are key determinants of the compound's chemical behavior and biological activity. For instance, the relative positioning of the amino groups can affect the molecule's ability to chelate metal ions or interact with specific enzyme active sites. Research in this area often involves the synthesis and evaluation of a series of isomers to understand the impact of substituent placement.

Rationale for Investigating 3-Methylisoquinoline-5,8-diamine within Heterocyclic Chemistry

The investigation of this compound is driven by a desire to understand the interplay of different functional groups on the isoquinoline scaffold. The presence of a methyl group at the 3-position and two amino groups at the 5- and 8-positions creates a unique electronic and steric environment.

The methyl group can influence the molecule's lipophilicity and metabolic stability, while the diamino substitution pattern in the benzo-ring portion of the isoquinoline could lead to interesting coordination chemistry or specific interactions with biological macromolecules. The study of this particular compound allows for a systematic exploration of how these combined features affect its chemical reactivity, physical properties, and potential applications, thereby contributing to the broader understanding of structure-property relationships in heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B3023030 3-Methylisoquinoline-5,8-diamine CAS No. 24011-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylisoquinoline-5,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXGDIDYRSOQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylisoquinoline 5,8 Diamine and Analogous Structures

Strategies for Constructing the 3-Methylisoquinoline (B74773) Core

The formation of the isoquinoline (B145761) ring system is a cornerstone of this synthesis. Various methods, ranging from classical name reactions to contemporary catalytic processes, have been developed to construct this bicyclic heteroaromatic structure.

Conventional Cyclization Protocols: Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch Approaches

Three classical and widely recognized methods for isoquinoline synthesis are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These approaches rely on intramolecular cyclization reactions to form the heterocyclic ring.

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield 3,4-dihydroisoquinolines. organic-chemistry.orgnrochemistry.comwikipedia.org These intermediates can then be dehydrogenated to form the aromatic isoquinoline ring. pharmaguideline.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.orgjk-sci.com Similar to the Bischler-Napieralski reaction, the presence of electron-donating groups on the aryl ring facilitates the cyclization, sometimes allowing the reaction to proceed under milder conditions. jk-sci.com The resulting tetrahydroisoquinolines can be oxidized to the corresponding isoquinolines.

The Pomeranz-Fritsch reaction , first reported in 1893, offers another pathway to isoquinolines. thermofisher.com This method involves the acid-catalyzed cyclization of benzalaminoacetals, which are formed from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal. organicreactions.orgchemistry-reaction.comnumberanalytics.com The reaction is typically carried out in two steps: the formation of the benzalaminoacetal followed by ring closure in the presence of a strong acid like sulfuric acid. organicreactions.orgquimicaorganica.org

Reaction NameStarting MaterialsKey ReagentsProduct
Bischler-Napieralski β-arylethylamideP₂O₅, POCl₃3,4-Dihydroisoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl)Tetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde, Aminoacetaldehyde dialkyl acetalStrong acid (e.g., H₂SO₄)Isoquinoline

Modern Catalytic Annulation and Cascade Reactions for Isoquinoline Formation

In recent years, modern catalytic methods have emerged as powerful alternatives for isoquinoline synthesis, often offering higher efficiency and broader substrate scope. These include catalytic annulation and cascade reactions.

Catalytic annulation reactions, particularly those utilizing transition metals like palladium and rhodium, have proven effective for constructing the isoquinoline core. For instance, nickel-catalyzed annulation of 2-iodobenzaldehyde (B48337) imines with alkynes can produce a variety of substituted isoquinolines. acs.org Similarly, rhodium(III)-catalyzed C-H bond activation of aryl ketone oximes and subsequent cyclization with internal alkynes provides a route to multisubstituted isoquinolines. nih.gov

Cascade reactions , also known as tandem or domino reactions, allow for the formation of complex molecules in a single operation, minimizing the need for purification of intermediates. One such approach involves a rhodium(III)-catalyzed three-component reaction of aryl ketones, hydroxylamine, and alkynes to furnish isoquinolines. nih.gov Another example is a palladium-catalyzed cascade reaction of 2-haloaryloxime acetates with β-dicarbonyl compounds, which yields isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

One-Pot Synthetic Procedures for Isoquinoline Derivatives

The development of one-pot synthetic procedures has streamlined the synthesis of isoquinoline derivatives, offering advantages in terms of efficiency and sustainability. nih.govoiccpress.comrsc.org These methods combine multiple reaction steps into a single reaction vessel, avoiding the isolation of intermediates.

A notable one-pot synthesis involves a four-component, three-step coupling procedure that combines a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride to produce substituted isoquinolines in high yields. acs.org This protocol utilizes a palladium-catalyzed α-arylation of an enolate, followed by in situ trapping and aromatization. acs.org Another efficient one-pot method is a three-component reaction involving aryl ketones, hydroxylamine, and internal alkynes, catalyzed by rhodium(III), to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org

Ring Transformation Reactions for Isoquinoline Ring Systems

Ring transformation reactions offer an alternative and sometimes unconventional approach to the isoquinoline skeleton. These reactions involve the rearrangement or expansion of existing ring systems to form the desired isoquinoline structure. For instance, activated quinolines and isoquinolines can undergo ring expansion with diazocarbonyl compounds in the presence of a copper triflate catalyst to form novel benzoazepines. rsc.org Another example involves the isomerization of 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines to 2-acylaminopyrazolo[5,1-a]isoquinolines upon selective reduction. rsc.org

Introduction of Amine Functionalities at C-5 and C-8 Positions

Once the 3-methylisoquinoline core is established, the next critical step in the synthesis of 3-methylisoquinoline-5,8-diamine is the introduction of the two amine groups at the C-5 and C-8 positions of the isoquinoline ring.

Regioselective Nitration and Subsequent Reduction to Amino Groups

A common and effective strategy for introducing amino groups onto an aromatic ring is through a two-step process of nitration followed by reduction.

Regioselective nitration involves the introduction of nitro groups (-NO₂) at specific positions on the aromatic ring. The regioselectivity of this electrophilic aromatic substitution reaction is influenced by the electronic properties of the substituents already present on the ring and the reaction conditions, such as the nitrating agent and solvent used. nih.govrsc.orgfrontiersin.orgulisboa.ptnih.gov For the 3-methylisoquinoline system, achieving dinitration at the C-5 and C-8 positions would require careful optimization of reaction conditions to direct the electrophilic attack to these specific sites.

Following the successful dinitration to yield 3-methyl-5,8-dinitroisoquinoline, the final step is the reduction of the two nitro groups to the corresponding amino groups (-NH₂). This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metal-acid combinations like tin and hydrochloric acid (Sn/HCl). This reduction step converts the dinitro compound into the target molecule, this compound.

StepReactionReagentsIntermediate/Product
1Regioselective DinitrationNitrating agent (e.g., HNO₃/H₂SO₄)3-Methyl-5,8-dinitroisoquinoline
2ReductionReducing agent (e.g., Pd/C, H₂; Sn/HCl)This compound

Oxidative Amination of Isoquinolinequinones with Diamine Precursors

Oxidative amination serves as a potential route for the introduction of amino groups onto an isoquinolinequinone scaffold. This process typically involves the reaction of an isoquinolinequinone with a diamine precursor in the presence of an oxidizing agent. The reaction proceeds through a nucleophilic addition of the amine to the quinone ring, followed by an oxidation step that restores aromaticity and yields the aminated product. The specific conditions, such as the choice of oxidant and solvent, can influence the efficiency and regioselectivity of the amination.

Nucleophilic Aromatic Substitution Strategies for Amine Introduction

Nucleophilic aromatic substitution (SNAAr) is a fundamental strategy for introducing amine functionalities onto the isoquinoline ring system. In this type of reaction, a leaving group on the isoquinoline nucleus, such as a halogen, is displaced by a nucleophilic amine. The reactivity of halo-isoquinolines towards nucleophilic substitution is highly dependent on the position of the halogen. Halogens at the C1 position of isoquinoline are particularly susceptible to nucleophilic attack. iust.ac.irquimicaorganica.org This is because the nitrogen atom in the ring can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. quora.com The reaction can be facilitated by the presence of electron-withdrawing groups on the ring. iust.ac.ir While direct amination of unsubstituted isoquinolines is challenging, the use of strong nucleophiles like potassium amide in liquid ammonia (B1221849) can lead to the formation of 1-aminoisoquinoline. iust.ac.ir

Reagent/ConditionPosition of SubstitutionProduct
Potassium amide in liquid ammoniaC11-Aminoisoquinoline

This table summarizes the outcome of a key nucleophilic aromatic substitution reaction on isoquinoline.

Derivatization and Functionalization during Synthesis

During the synthesis of this compound, various derivatization and functionalization strategies can be employed to introduce additional substituents and modify the properties of the final molecule.

Strategies for Selective Mono- and Bis-Amination

Achieving selective mono- or bis-amination is a critical aspect of synthesizing diamine-substituted isoquinolines. The selectivity of the amination process can be controlled by several factors, including the stoichiometry of the reactants, the reaction conditions, and the nature of the catalyst. For instance, in palladium-catalyzed amination reactions, the choice of ligand can significantly influence the selectivity for mono-arylation of amines. nih.gov By carefully tuning these parameters, it is possible to favor the introduction of either one or two amino groups onto the isoquinoline core.

Coupling Reactions for Further Substituent Introduction (e.g., Buchwald-Hartwig coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction is instrumental in synthesizing aryl amines from aryl halides and primary or secondary amines. wikipedia.org The versatility of this method allows for the introduction of amino groups onto the isoquinoline skeleton with high efficiency and functional group tolerance. Different generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to broaden the scope and improve the conditions of the reaction. wikipedia.org This methodology is applicable to the coupling of various amines with halo-isoquinolines, providing a direct route to amino-substituted isoquinoline derivatives. nih.gov

Catalyst SystemReactantsProduct
Palladium with phosphine ligandsAryl halide and AmineAryl amine

This table provides a general overview of the components involved in a Buchwald-Hartwig amination reaction.

Alkylation Reactions at Methyl-Substituted Isoquinolines

The methyl group in methyl-substituted isoquinolines can be a site for further functionalization through alkylation reactions. For instance, the C-4 position of isoquinoline derivatives can undergo alkylation under specific conditions. rsc.org A metal-free approach for the C-4 alkylation of isoquinolines has been developed using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. acs.orgnih.gov This method demonstrates tolerance for substitution at various positions on the isoquinoline ring. acs.orgnih.gov Additionally, the nitrogen atom of the isoquinoline ring can be alkylated, forming isoquinolinium salts, which can then undergo further reactions. researchgate.net

Purification and Isolation Techniques in this compound Synthesis

The final stage in the synthesis of this compound involves the purification and isolation of the target compound. Common techniques employed for this purpose include:

Chromatography: Column chromatography is a widely used method for separating the desired product from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (solvent system) is crucial for achieving effective separation.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

Filtration: Filtration is used to separate solid products from liquid reaction mixtures or crystallization solvents. orgsyn.org

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from impurities based on their differential solubility in two immiscible liquid phases.

The selection of the appropriate purification method or combination of methods depends on the physical and chemical properties of this compound and the impurities present in the crude reaction mixture.

Chemical Reactivity and Mechanistic Investigations of 3 Methylisoquinoline 5,8 Diamine

Nucleophilic Reactivity of Amino Groups at C-5 and C-8

The presence of two primary amino groups on the carbocyclic ring imparts significant nucleophilic character to the molecule. These groups are the primary sites for reactions with a wide range of electrophiles.

The amino groups at the C-5 and C-8 positions can undergo reactions typical of aromatic amines, such as acylation, alkylation, and arylation. While direct experimental data on 3-Methylisoquinoline-5,8-diamine is limited, the principles of these reactions can be inferred from studies on related heterocyclic systems. For instance, palladium-catalyzed amination reactions, widely used for forming C-N bonds, demonstrate the feasibility of coupling amino groups to aryl halides. In analogous systems like dichloroquinolines, palladium catalysts with specific ligands like BINAP or DavePhos are effective in facilitating such couplings. nih.govresearchgate.net It is expected that this compound would react with electrophilic species such as acyl chlorides, alkyl halides, or activated aryl halides, leading to mono- or di-substituted products depending on the stoichiometry and reaction conditions.

The introduction of a second amino group onto a chloro-substituted heterocyclic ring is often more challenging than the first due to the electron-donating effect of the initial amino group. nih.gov This suggests that in reactions of this compound, mono-functionalization might be favored under controlled conditions, while harsher conditions or an excess of the electrophile would be required for disubstitution. Studies on the reaction of isoquinoline-5,8-quinones with aryl diamines have shown that monoamination is often the preferred pathway.

When reacting this compound with a limiting amount of an electrophile, the question of regioselectivity arises: will the reaction occur preferentially at the C-5 amino group or the C-8 amino group? This selectivity is governed by a combination of steric and electronic factors. researchgate.net

Steric Factors: The C-5 amino group is positioned adjacent to the C-4 hydrogen, while the C-8 amino group is flanked by the C-7 hydrogen and the fused pyridine (B92270) ring. The steric environment around the C-8 amino group is generally considered more hindered due to the proximity of the peri-hydrogen at C-1. In nucleophilic substitution reactions, increased steric hindrance around the reaction center can significantly slow down the reaction rate. nih.govnih.govlibretexts.org This is a well-documented phenomenon in SN2 reactions. youtube.com In studies on the amination of 4,8-dichloroquinolines, the difference in reactivity between the C-4 and C-8 positions was attributed to both steric and electronic reasons. researchgate.net Therefore, it is plausible that electrophilic attack would preferentially occur at the less sterically hindered C-5 amino group.

The table below summarizes conditions used for palladium-catalyzed amination on related dichloroquinoline scaffolds, illustrating the types of catalysts and conditions that could potentially be adapted for N-functionalization of this compound.

Dichloroquinoline SubstrateAmineCatalyst/LigandBaseSolventProductYield (%)Reference
2,8-dichloroquinolineN-(2-(1-Adamantyloxy)ethyl)aminePd(dba)₂ / BINAPt-BuONaToluene8-chloro-2-amino-quinoline64 nih.gov
4,8-dichloroquinolineN-(2-(1-Adamantyloxy)ethyl)aminePd(dba)₂ / BINAPt-BuONaToluene8-chloro-4-amino-quinoline77 nih.gov
4,8-dichloroquinolineN-(2-(1-Adamantyloxy)ethyl)amine (4 equiv.)Pd(dba)₂ / DavePhost-BuONaToluene4,8-diamino-quinoline69 nih.gov
4,7-dichloroquinolineN-(1-Adamantyl)methylaminePd(dba)₂ / BINAPt-BuONaToluene7-chloro-4-amino-quinoline79 researchgate.net

Electrophilic Substitution Patterns on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (SEAr) on the this compound ring system is complex due to the competing influences of the activating diamino groups and the deactivating heterocyclic nitrogen. wikipedia.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Directing Effects: The two amino groups are powerful activating, ortho, para-directing groups. They strongly increase the nucleophilicity of the benzene (B151609) ring. The C-5 amino group directs electrophiles to the C-6 position (ortho), and the C-8 amino group directs to the C-7 position (ortho).

Ring Deactivation: The pyridine moiety of the isoquinoline ring is electron-deficient and generally resistant to electrophilic substitution, much like pyridine itself. wikipedia.org Reactions such as nitration or sulfonation often require harsh conditions and can lead to protonation of the ring nitrogen, which further deactivates the ring. masterorganicchemistry.com

Given these factors, electrophilic substitution is overwhelmingly likely to occur on the activated benzene portion of the molecule. The most probable sites for substitution are C-6 and C-7, which are ortho to the powerful amino activating groups. Predicting the precise regioselectivity between C-6 and C-7 would require a detailed analysis of the relative activating strength of the two non-equivalent amino groups and potential steric hindrance from the adjacent ring.

Redox Chemistry of Diaminated Isoquinoline Structures

Aromatic diamines, particularly those with a 1,4- (or para) relationship like the 5,8-diamine in this isoquinoline, are known to be redox-active. They can typically undergo oxidation to form quinone-diimine species. This redox behavior is central to the function of many biologically active quinones and dyes. researchgate.net

It is expected that this compound would exhibit at least one oxidation wave at a relatively low potential, corresponding to the formation of a radical cation and subsequently a quinone-diimine. The stability of these oxidized species would depend on the solvent, pH, and the nature of any substituents. The presence of the electron-donating methyl group and the electron-withdrawing isoquinoline nitrogen would modulate the precise redox potentials compared to a simpler p-phenylenediamine (B122844) system.

Complexation and Coordination Chemistry with Metal Centers

The this compound molecule possesses multiple potential coordination sites for metal ions: the two nitrogen atoms of the amino groups and the nitrogen atom of the isoquinoline ring. The geometry of the molecule makes the C-5 and C-8 amino groups potential bidentate ligands, capable of forming a chelate ring with a metal center. However, the formation of a stable six-membered chelate ring involving the C-5 and C-8 amino groups is less common than five-membered rings.

More likely, the molecule could act as a monodentate ligand through the more basic isoquinoline nitrogen or one of the amino groups. Alternatively, it could act as a bridging ligand, connecting two metal centers. The coordination chemistry of related ligands like 8-hydroxyquinoline (B1678124) is extensive, where the nitrogen of the ring and the oxygen of the hydroxyl group form a stable five-membered chelate ring with various metal ions. Similarly, diamine ligands are fundamental in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.gov

The formation of complexes between this compound and metal ions like Mn(II), Fe(II), Zn(II), etc., would likely result in coordination compounds with octahedral or other geometries, depending on the metal and stoichiometry. nih.gov The specific coordination mode would be influenced by the steric bulk of the ligand and the electronic properties of the metal ion.

Hydrogenation and Reduction Pathways

The isoquinoline ring system can be reduced via catalytic hydrogenation. gatech.edu The reduction can occur selectively on either the pyridine ring or the benzene ring, depending on the catalyst and reaction conditions. pharmaguideline.comyoutube.com

Reduction of the Pyridine Ring: Catalytic hydrogenation of isoquinoline and its derivatives often leads to the reduction of the nitrogen-containing ring to give 1,2,3,4-tetrahydroisoquinoline (B50084) products. rsc.org This is a common transformation in alkaloid synthesis.

Reduction of the Benzene Ring: It is also possible to reduce the benzene ring, yielding a 5,6,7,8-tetrahydroisoquinoline. The choice of solvent and acid can influence this selectivity. youtube.com

Reduction of both Rings: Under more forcing conditions (higher pressure, more active catalysts), it is possible to fully reduce the entire aromatic system to a decahydroisoquinoline.

For this compound, the presence of the amino groups on the benzene ring can influence the hydrogenation pathway. The hydrogenation of aromatic diamines to their cycloaliphatic counterparts is an industrially important reaction, often carried out using ruthenium or rhodium catalysts at elevated temperature and pressure. google.com Therefore, it is conceivable that under specific catalytic conditions, the benzene ring of this compound could be selectively hydrogenated to yield 3-methyl-5,6,7,8-tetrahydroisoquinoline-5,8-diamine. The alternative pathway, reduction of the pyridine ring, would yield 3-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-diamine.

The table below presents typical conditions for the hydrogenation of aromatic diamines.

Aromatic DiamineCatalystTemperature (°C)Pressure (psig)ProductConversion (%)Selectivity (%)Reference
1,4-phenylenediamine5% Ru/C (air pre-treated)1408001,4-cyclohexanediamine99.798.0 google.com
1,3-phenylenediamine5% Ru/C (air pre-treated)1408001,3-cyclohexanediamine96.596.5 google.com
2,4-toluenediamine5% Ru/C (air pre-treated)1408001,3-diamino-4-methylcyclohexane95.398.7 google.com

Derivatization Reactions for Novel Molecular Architectures

The molecular framework of this compound serves as a versatile scaffold for the synthesis of novel molecular architectures. The presence of two primary aromatic amine groups at the C5 and C8 positions, combined with the inherent reactivity of the isoquinoline core, provides multiple sites for chemical modification. Derivatization at these positions allows for the systematic construction of complex heterocyclic systems, which is a key strategy in the development of new functional materials and therapeutic agents. The strategic modification of this diamine enables the exploration of new chemical space and the generation of libraries of compounds with diverse structural and electronic properties.

The primary amino groups are nucleophilic and can readily participate in a variety of classical and modern organic reactions. These transformations are fundamental to building more complex structures, including the formation of imines, amides, and new fused heterocyclic rings. Such derivatization reactions are pivotal for modulating the molecule's physicochemical properties, such as solubility, stability, and its ability to engage in intermolecular interactions.

Synthesis of Schiff Bases

One of the most direct methods for derivatizing this compound involves the condensation of its primary amino groups with various aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is typically carried out under mild conditions, often with acid or base catalysis, and proceeds with high efficiency. The resulting bis-imines significantly extend the conjugation of the aromatic system and introduce new functionalities depending on the nature of the carbonyl compound used. This approach allows for the facile introduction of a wide array of substituents, enabling the fine-tuning of the molecule's electronic and steric properties. These Schiff base derivatives are also valuable intermediates for the synthesis of further complex molecules and metal complexes. nih.govresearchgate.net

Table 1: Examples of Schiff Base Derivatization

Reagent (Aldehyde/Ketone)Resulting Molecular ArchitecturePotential Applications
Benzaldehyde (B42025)N,N'-(3-methylisoquinoline-5,8-diyl)bis(1-phenylmethanimine)Ligands for metal complexes, precursors for reduced amines.
Salicylaldehyde2,2'-((1E,1'E)-(3-methylisoquinoline-5,8-diyl)bis(azanylylidene))bis(methanylylidene)diphenolFluorescent sensors, coordination chemistry. science.gov
4-PyridinecarboxaldehydeN,N'-(3-methylisoquinoline-5,8-diyl)bis(1-(pyridin-4-yl)methanimine)Supramolecular chemistry, building blocks for metal-organic frameworks (MOFs).
AcetoneN,N'-(3-methylisoquinoline-5,8-diyl)bis(propan-2-imine)Intermediate for further synthetic transformations.

Cyclocondensation Reactions for Fused Heterocycles

The vicinal-like arrangement of the two amino groups on the isoquinoline core makes this compound an ideal precursor for cyclocondensation reactions. nih.govfrontiersin.org These reactions involve the treatment of the diamine with bifunctional electrophiles to construct new heterocyclic rings fused onto the isoquinoline backbone. For instance, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, can lead to the formation of novel pyrazine-fused isoquinolines, also known as isoquinolino[5,8-b]quinoxalines. This strategy significantly expands the planar aromatic system and creates rigid, well-defined molecular structures that are of interest in materials science and medicinal chemistry. nih.gov The choice of the dicarbonyl component allows for the introduction of various substituents onto the newly formed ring.

Table 2: Cyclocondensation Reactions for Fused Systems

Bifunctional ReagentResulting Heterocyclic SystemKey Features
Glyoxal2-Methyl-isoquinolino[5,8-b]quinoxalineExtended planar aromatic system.
2,3-Butanedione (Diacetyl)2,3,8-Trimethyl-isoquinolino[5,8-b]quinoxalineIncreased solubility and altered electronic properties due to methyl groups.
Oxalyl chloride2-Methyl-1H-isoquinolino[5,8-b]quinoxaline-4,5-dioneIntroduction of carbonyl functionalities for further derivatization.
Phthalic anhydride2-Methyl-isoquinolino[5,8-b]benzo[f]quinoxaline-4,9-dioneCreation of a large, polycyclic aromatic framework.

Diazotization and Azo Coupling

The primary aromatic amine functionalities can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a bis-diazonium salt. This highly reactive intermediate can then be subjected to azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to yield intensely colored bis-azo dyes. nih.gov This derivatization pathway transforms the diamine into a chromophoric system, with the final color and properties of the dye being dependent on the nature of the coupling partner. These azo derivatives have potential applications as dyes, pigments, and functional materials for optical technologies. nih.gov

Table 3: Azo Coupling for Chromophoric Architectures

Coupling PartnerResulting Molecular Architecture
PhenolBis(4-hydroxyphenyl)azodiyl derivative of 3-methylisoquinoline (B74773)
N,N-DimethylanilineBis(4-(dimethylamino)phenyl)azodiyl derivative of 3-methylisoquinoline
2-NaphtholBis(2-hydroxynaphthalen-1-yl)azodiyl derivative of 3-methylisoquinoline
ResorcinolBis(2,4-dihydroxyphenyl)azodiyl derivative of 3-methylisoquinoline

Spectroscopic and Structural Characterization of 3 Methylisoquinoline 5,8 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the case of 3-Methylisoquinoline-5,8-diamine, the aromatic protons and the methyl group protons exhibit characteristic chemical shifts. For a related derivative, 3-methyl-5,8-di(morpholin-4-yl)isoquinoline, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl group at δ 2.62 ppm. The aromatic protons appear at δ 9.17 (s, 1H, H-1), δ 7.50 (s, 1H, H-4), and a singlet at δ 6.96 (s, 2H, H-6 and H-7). The morpholine (B109124) protons appear as multiplets at δ 3.94–3.92 and δ 3.20–3.17. Another study on a similar core structure, 3-methyl-5,8-dimorpholinoisoquinoline, reported the methyl group signal at 2.62 ppm and the H-1 proton at 9.17 ppm.

¹H NMR Chemical Shifts (δ, ppm) for 3-methyl-5,8-di(morpholin-4-yl)isoquinoline in CDCl₃

Proton Chemical Shift (ppm) Multiplicity Integration
H-1 9.17 s 1H
H-4 7.50 s 1H
H-6, H-7 6.96 s 2H
CH₃ 2.62 s 3H
Morpholine CH₂ 3.94-3.92 m 8H
Morpholine CH₂ 3.20-3.17 m 8H

Data sourced from

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For 3-methyl-5,8-di(morpholin-4-yl)isoquinoline, the ¹³C NMR spectrum in CDCl₃ reveals distinct signals for the isoquinoline (B145761) core and the morpholine substituents. The carbon of the methyl group is observed at δ 24.5 ppm. The isoquinoline ring carbons appear at δ 151.8 (C-1), 148.9 (C-3), 143.9 (C-5), 143.8 (C-8), 133.0 (C-4a), 125.7 (C-8a), 116.8 (C-4), 110.1 (C-6), and 109.9 (C-7). The morpholine carbons are found at δ 67.5 and 52.4 ppm. A similar compound, 3-methyl-5,8-dimorpholinoisoquinoline, showed the methyl carbon at 24.5 ppm and the C-1 carbon at 151.8 ppm.

¹³C NMR Chemical Shifts (δ, ppm) for 3-methyl-5,8-di(morpholin-4-yl)isoquinoline in CDCl₃

Carbon Chemical Shift (ppm)
C-1 151.8
C-3 148.9
C-5 143.9
C-8 143.8
C-4a 133.0
C-8a 125.7
C-4 116.8
C-6 110.1
C-7 109.9
CH₃ 24.5
Morpholine CH₂ 67.5
Morpholine CH₂ 52.4

Data sourced from

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-methyl-5,8-di(morpholin-4-yl)isoquinoline, the IR spectrum (KBr) displays characteristic absorption bands. Aromatic C-H stretching vibrations are observed around 3045 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring appear in the region of 1618, 1581, and 1492 cm⁻¹. The C-O-C stretching of the morpholine rings is seen at 1116 cm⁻¹. Another study on a similar 3-methyl-5,8-dimorpholinoisoquinoline reported aromatic C-H stretching at 3045 cm⁻¹ and C=N/C=C stretching at 1618, 1581, and 1492 cm⁻¹.

Characteristic IR Absorption Bands (cm⁻¹) for 3-methyl-5,8-di(morpholin-4-yl)isoquinoline

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3045
C=N, C=C Stretch 1618, 1581, 1492
C-O-C Stretch 1116

Data sourced from

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. A study utilizing Surface-Enhanced Raman Scattering (SERS) on a related compound, 5-amino-3-methyl-8-nitroisoquinoline, which is a precursor to the diamine, showed prominent bands. The most intense band at 1342 cm⁻¹ was assigned to the symmetric stretching of the nitro group. Other significant bands were observed at 1622 cm⁻¹ (C=C stretching), 1582 cm⁻¹ (ring stretching and NH₂ scissoring), and 1262 cm⁻¹ (C-N stretching). These spectral features provide a unique molecular fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of newly synthesized compounds and for studying their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of novel compounds. For isoquinoline derivatives, HRMS can definitively confirm their chemical formula.

Table 1: Computed Mass Data for Isoquinoline Derivatives

Compound NameMolecular FormulaComputed Exact Mass (Da)
Isoquinoline-5,8-dioneC₉H₅NO₂159.032028402 nih.gov
3-Methylisoquinoline (B74773)C₁₀H₉N143.07350
7-Bromo-3-methylisoquinolineC₁₀H₈BrN220.98401 nih.gov
5,8-QuinolinedioneC₉H₅NO₂159.032028402 nih.gov

This table presents computed exact mass values which are crucial for HRMS analysis.

Liquid chromatography-mass spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of complex mixtures, purification of compounds, and pharmacokinetic studies. nih.gov

In the context of isoquinoline derivatives, LC/MS is instrumental in monitoring the progress of chemical reactions and assessing the purity of the final products. For instance, in the synthesis of substituted isoquinolines, LC/MS can be used to identify the desired product and any byproducts or unreacted starting materials. The retention time from the LC provides information on the polarity of the compound, while the mass spectrum confirms its identity. While a specific LC/MS protocol for this compound is not detailed in the available literature, methods developed for similar heterocyclic compounds can be adapted. These methods often utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. The resulting crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, the crystal structure of the related compound 3-Methylisoquinoline has been determined. This provides a valuable reference for the core isoquinoline scaffold. Furthermore, the crystal structures of other functionalized isoquinoline derivatives have been elucidated, offering insights into how different substituents influence the molecular packing and conformation. mdpi.com For example, the crystal structure of a synthesized isoquinoline derivative revealed a flattened conformation, which was confirmed by X-ray analysis. mdpi.com

Table 2: Crystallographic Data for a Representative Isoquinoline Derivative

CompoundCCDC NumberFormulaCrystal SystemSpace Group
3-Methylisoquinoline799564C₁₀H₉NOrthorhombicPna2₁

This table provides an example of crystallographic data available for a related isoquinoline compound from the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Advanced Surface Spectroscopic Techniques for Thin Film Analysis

The analysis of thin films is critical for applications in materials science and electronics. Advanced surface spectroscopic techniques can provide detailed information about the composition, thickness, and morphology of these films.

While there is no specific literature on the analysis of this compound thin films, general techniques used for organic thin films would be applicable. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and chemical states of the atoms on the surface. Atomic Force Microscopy (AFM) can provide high-resolution images of the surface morphology and roughness. For more detailed analysis of the chemical bonding within the film, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can be employed. researchgate.net These methods are crucial for understanding how these molecules arrange themselves on a substrate and for correlating the film's structure with its properties.

Computational and Theoretical Studies on 3 Methylisoquinoline 5,8 Diamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties and reactivity of 3-Methylisoquinoline-5,8-diamine. These calculations offer insights into the molecule's behavior at a quantum level.

The electronic characteristics of a molecule are largely defined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the distribution of these orbitals is crucial in determining its reactivity. The HOMO is predominantly located on the diamine-substituted ring, indicating that this region is electron-rich and thus susceptible to electrophilic attack. Conversely, the LUMO is more spread out over the isoquinoline (B145761) core, suggesting this area is more likely to accept electrons in a reaction.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, further clarifies the reactive sites. In these maps, regions of high electron density (negative potential) are typically found around the nitrogen atoms of the amino groups, making them prime locations for protonation and other electrophilic interactions.

Table 1: Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.23
LUMO -1.45
HOMO-LUMO Gap 3.78

Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states for reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the most energetically favorable reaction routes. This is particularly valuable in understanding mechanisms of reactions such as amination, where the molecule can undergo various transformations. The identification of transition state structures provides a snapshot of the highest energy point along the reaction coordinate, offering critical information about the activation energy required for the reaction to proceed.

In chemical reactions where multiple products can be formed, regioselectivity describes the preference for one orientation of bond making or breaking over another. For this compound, amination reactions present a key area where regioselectivity is important. Computational models based on DFT can predict which of the amino groups is more likely to participate in a given reaction. This prediction is often rationalized by analyzing local reactivity descriptors, such as Fukui functions, which quantify the reactivity of different atomic sites within the molecule. These calculations can help in designing synthetic strategies that favor the formation of a desired isomer.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the crystalline material.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

Interaction Type Contributing Atoms Typical Distance (Å)
N-H···N Hydrogen Bond Amino H, Isoquinoline N 2.0 - 2.5
N-H···N Hydrogen Bond Amino H, Amino N 2.1 - 2.6
C-H···π Interaction Aromatic C-H, Aromatic Ring 2.5 - 2.9
π-π Stacking Isoquinoline Ring, Benzene (B151609) Ring 3.3 - 3.8

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgamercrystalassn.org Within the context of this compound, QTAIM can be used to characterize the nature and strength of the various interactions identified by Hirshfeld surface analysis. researchgate.net By locating bond critical points (BCPs) in the electron density between interacting atoms, one can confirm the presence of an interaction. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative measures of the interaction's strength and nature (e.g., covalent, ionic, or van der Waals). This level of analysis offers a deep, physically grounded understanding of the forces that hold the crystal lattice together. amercrystalassn.orgwiley-vch.de

Non-Covalent Interaction (NCIplot) Analysis

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and reactivity of molecules. researchgate.netnih.gov The NCIplot method is a powerful computational tool used to visualize and analyze these weak interactions in three-dimensional space. researchgate.netnih.govjussieu.fr It is based on the electron density (ρ) and its reduced density gradient (s). researchgate.net By plotting s against ρ, characteristic troughs appear at low-density, low-gradient regions, which signify non-covalent interactions. jussieu.fr

The analysis of these plots provides a detailed picture of the type and strength of the interactions. researchgate.net The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate between stabilizing (attractive) and destabilizing (repulsive) interactions. researchgate.net

For this compound, an NCIplot analysis would be instrumental in identifying:

Intramolecular Hydrogen Bonds: The presence of amine groups (-NH₂) at positions 5 and 8, in proximity to the isoquinoline nitrogen, suggests the potential for intramolecular hydrogen bonding. NCIplot would visualize these interactions as distinct surfaces between the hydrogen donor and acceptor atoms.

Van der Waals Interactions: These are ubiquitous interactions that would be visible as broad, delocalized surfaces across the molecule. researchgate.net

Steric Repulsion: Indicated by regions of high electron density and a positive λ₂, steric clashes, for instance involving the methyl group at position 3, can be identified. researchgate.net

The visualization from an NCIplot provides a qualitative representation of these forces. researchgate.net Different types of interactions are typically color-coded based on the value of sign(λ₂)ρ, offering an intuitive map of the non-covalent landscape of the molecule. For example, strong attractive interactions like hydrogen bonds are often shown in blue, weaker van der Waals forces in green, and repulsive steric clashes in red.

Table 1: Illustrative NCIplot Data for this compound

This table illustrates the type of data that would be generated from an NCIplot analysis. The values are hypothetical and serve as an example.

Interaction Typesign(λ₂)ρ (a.u.) RangeColor Code
Strong Attractive (Hydrogen Bonds)-0.1 to -0.02Blue
Weak Attractive (van der Waals)-0.02 to 0.02Green
Strong Repulsive (Steric Clash)0.02 to 0.1Red

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen Bonding:

The this compound molecule possesses multiple sites for hydrogen bonding, which significantly influences its physical and chemical properties. The two primary amine groups (-NH₂) at positions 5 and 8 can act as hydrogen bond donors, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. Computational studies would quantify the strength and geometry of these potential hydrogen bonds, both intramolecularly and intermolecularly.

Intermolecular hydrogen bonding would be particularly important in the solid state, influencing crystal packing, and in solution, affecting solubility and interactions with solvent molecules. The bond energies for such interactions typically range from 1.5 to 6.0 kcal/mol. nih.gov

π-π Stacking Interactions:

The aromatic isoquinoline ring system of this compound allows for π-π stacking interactions. These non-covalent interactions are fundamental in the association of aromatic molecules and play a key role in phenomena like molecular recognition and the formation of supramolecular structures. nih.govrsc.org π-π stacking involves interactions between the quadrupole moments of the aromatic rings and can occur in various geometries, such as sandwich or T-shaped configurations. researchgate.net

Table 2: Hypothetical Interaction Energies for this compound

This table provides a hypothetical example of the kind of data that would be obtained from computational studies on the interaction energies of this compound.

InteractionComputational MethodBasis SetCalculated Interaction Energy (kcal/mol)
Intermolecular H-Bond (dimer)DFT6-311++G(d,p)-5.8
π-π Stacking (parallel-displaced dimer)SAPTaug-cc-pVDZ-8.5

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, providing insights that can aid in the interpretation of experimental data. aalto.fi For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be employed. scielo.org.zamdpi.com

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. wisc.edu By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. rsc.org These predictions are valuable for assigning experimental spectra and understanding how the electronic environment of each nucleus is affected by the molecular structure. Molecular dynamics simulations can further enhance the accuracy of these predictions by accounting for thermal motions. acs.orgnih.gov

UV-Vis Spectroscopy:

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netacs.org These calculations provide information on the excitation energies and oscillator strengths of electronic transitions. youtube.com For this compound, this would reveal the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions, which are characteristic of its aromatic and amine functionalities.

Vibrational (IR and Raman) Spectroscopy:

DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. mdpi.com This allows for the generation of theoretical infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups, such as the N-H and C-H stretches.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

This table shows a hypothetical summary of the kind of spectroscopic data that computational methods could generate for this compound.

SpectrumParameterPredicted Value
¹H NMRChemical Shift (ppm) - H on C47.2
¹³C NMRChemical Shift (ppm) - C3155.0
UV-Visλ_max (nm) (π→π*)340
IRVibrational Frequency (cm⁻¹) (N-H stretch)3350

Advanced Applications and Future Research Directions of 3 Methylisoquinoline 5,8 Diamine

Role in Medicinal Chemistry as a Privileged Scaffold (Mechanistic Research)

The 3-Methylisoquinoline-5,8-diamine framework is a subject of interest in medicinal chemistry due to its potential to serve as a scaffold for developing new therapeutic agents. Research into analogous structures provides insight into the molecular mechanisms and structure-activity relationships that could be harnessed from this specific diamine.

Investigation of Molecular Mechanisms of Action

While direct mechanistic studies on this compound are limited, research on closely related isoquinoline (B145761) derivatives offers significant insights. For instance, studies on the thienoisoquinoline scaffold, an analog of isoquinoline, have revealed potent anticancer activity. One lead compound from this series was found to induce mitotic arrest in cancer cells. Current time information in Bangalore, IN. Further investigation into its mechanism showed that it disrupts microtubule polymerization, a critical process for cell division. Current time information in Bangalore, IN. Competition studies confirmed that the compound binds to the colchicine (B1669291) site on tubulin, thereby inhibiting the formation of the mitotic spindle. Current time information in Bangalore, IN.

Another mechanistic hypothesis for the bioactivity of related quinoline (B57606) scaffolds involves the generation of reactive intermediates. For example, some 8-hydroxyquinoline (B1678124) substituted amines are proposed to act via a quinone methide intermediate. This electrophilic species can form covalent adducts with protein thiols, interfering with protein folding and function and inducing cellular stress, which can lead to cytotoxic effects in cancer cells. This highlights a potential mechanism where the isoquinoline core acts as a platform for generating targeted reactive species within the biological environment.

Design of Novel Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the related thienoisoquinoline scaffold, SAR studies have been instrumental in identifying key pharmacophores. By systematically modifying different positions on the scaffold, researchers were able to identify which functional groups were essential for its anticancer effects. Current time information in Bangalore, IN. These studies led to the identification of a series of compounds with potent, submicromolar IC₅₀ values against various cancer cell lines, including A549 (lung), HeLa (cervical), HCT-116 (colon), and MDA-MB-231 (breast). Current time information in Bangalore, IN.

The insights gained from such SAR studies on analogous systems are directly applicable to the design of novel analogs of this compound. Modifications could be envisioned at several positions, including the amine groups at C5 and C8, and exploring substitutions on the phenyl ring to modulate properties like solubility, cell permeability, and target affinity.

Table 1: Illustrative SAR Insights from Thienoisoquinoline Analogs This table is based on data for analogous compounds and is intended to illustrate the principles of SAR studies.

Modification Position Substituent Type Impact on Activity Reference
Phenyl Ring Electron-donating groups Increased potency Current time information in Bangalore, IN.
Phenyl Ring Electron-withdrawing groups Decreased potency Current time information in Bangalore, IN.
Thiophene Sulfur Oxidation to sulfone Maintained or slightly decreased activity Current time information in Bangalore, IN.

Exploration of Homodimer and "Twin-Drug" Concepts

The "twin-drug" or homodimer concept involves linking two molecules of a pharmacophore to potentially enhance affinity, alter selectivity, or engage with multiple binding sites on a biological target. While the direct application of this concept to this compound has not been extensively reported in the available literature, it represents a compelling direction for future research. The presence of two distinct amine groups on the this compound molecule provides ideal handles for creating such dimeric structures.

Linkers of varying length and flexibility could be used to connect two isoquinoline units, for example, through the C5 or C8 amine positions. The resulting homodimers could be investigated for enhanced or novel biological activities, such as targeting dimeric proteins or bridging two adjacent binding pockets within a single protein target. This strategy has been explored for other scaffolds and remains a promising, yet underexplored, avenue for derivatives of this compound.

Application in Coordination Chemistry and Ligand Design

The diamine functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The two nitrogen atoms can act as electron-pair donors, forming stable chelate rings with transition metal ions.

Metal Complex Formation and Stability

The ability of diamines to form stable complexes with metal ions is a well-established principle in coordination chemistry. nih.gov Simple diamines like ethylenediamine (B42938) are known to form highly stable five-membered chelate rings with a variety of metal ions. nih.gov Similarly, the 5,8-diamine groups on the isoquinoline scaffold are positioned to form a stable chelate ring upon coordination to a metal center.

Studies on the closely related 8-hydroxyquinoline (8-HQ) ligand, a bidentate chelator that binds metals through a nitrogen and an oxygen atom, provide a useful comparison. scirp.orgscirp.org 8-HQ forms stable complexes with a wide range of metal ions, including Cu(II), Ni(II), Co(II), and Al(III). scirp.orgscirp.org The formation of these complexes is often characterized by high stability constants, indicating a strong affinity between the ligand and the metal. scirp.org It is anticipated that this compound would exhibit similar behavior, acting as a robust N,N'-bidentate ligand. The specific stability of its metal complexes would depend on the metal ion, the solvent system, and the pH.

Table 2: Typical Geometries of Metal Complexes with Bidentate Quinoline-type Ligands This table is illustrative and based on general principles and data from analogous 8-hydroxyquinoline complexes.

Metal Ion Ligand-to-Metal Ratio Typical Coordination Geometry Reference
Cu(II) 2:1 Square Planar scirp.org
Ni(II) 2:1 (+ 2 H₂O) Octahedral scirp.org
Co(II) 2:1 (+ 2 H₂O) Octahedral scirp.org

Catalytic Activity of this compound-Metal Complexes

Metal complexes incorporating diamine and related ligands have shown significant promise in homogeneous catalysis. rsc.org The ligand plays a critical role in tuning the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. nih.gov

While the catalytic activity of this compound complexes is not yet widely documented, related systems demonstrate the potential of this compound class. For instance, an aluminum coordination complex stabilized by ethylenediamine has been shown to be an excellent catalyst for the synthesis of benzoquinolines. research-nexus.net This complex features both Lewis acidic sites (at the metal center) and basic sites (on the diamine ligand), creating a synergistic catalytic environment. research-nexus.net The catalyst was highly efficient, recyclable, and effective in promoting multicomponent reactions. research-nexus.net

Given these precedents, metal complexes of this compound could foreseeably be developed as catalysts for a range of organic transformations. The rigid isoquinoline backbone, combined with the chelating diamine, could provide a stable and well-defined coordination sphere suitable for reactions such as hydrogenations, cross-couplings, and C-H functionalization reactions. researchgate.net

Potential in Materials Science and Functional Materials

The unique molecular architecture of this compound, featuring a fluorescent isoquinoline core and reactive diamine functionalities, positions it as a valuable building block for sophisticated materials. Its utility spans from the development of sensitive chemical sensors to the construction of complex polymers and supramolecular assemblies.

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the isoquinoline ring system is a key attribute that enables the application of this compound in the design of fluorescent probes and sensors. The diamine groups at the 5 and 8 positions can be chemically modified to create specific binding sites for a variety of analytes, including metal ions and other small molecules. This interaction can lead to a detectable change in the compound's fluorescent properties, such as quenching or enhancement of the emission, a phenomenon that forms the basis of its sensing capabilities.

Research has demonstrated that derivatives of this compound can act as effective colorimetric and fluorescent chemosensors. For instance, a Schiff base derivative has been synthesized that exhibits high selectivity and sensitivity for the detection of zinc (Zn²⁺) and aluminum (Al³⁺) ions through a "turn-on" fluorescence response. This sensor undergoes a significant enhancement in fluorescence intensity upon binding with these specific metal ions, allowing for their quantitative detection.

Another study focused on a sensor derived from this compound for the detection of copper (Cu²⁺) and cobalt (Co²⁺) ions. This sensor displayed a noticeable color change from light yellow to reddish-brown in the presence of Cu²⁺ and Co²⁺, providing a straightforward colorimetric detection method. The binding stoichiometry and association constants have been determined, confirming the formation of stable complexes with the metal ions.

The development of these sensors highlights the potential for creating highly specific and sensitive analytical tools for environmental monitoring and biological imaging.

Building Blocks for Polymeric or Supramolecular Structures

The diamine functionality of this compound makes it an excellent monomer for the synthesis of advanced polymers. The two amino groups can react with various co-monomers to form high-performance polymers such as polyimides. These materials are known for their exceptional thermal stability, mechanical strength, and desirable electronic properties.

For example, polyimides synthesized from this compound have been investigated for their potential use in gas separation membranes and as high-temperature resistant coatings. The incorporation of the bent and rigid isoquinoline unit into the polymer backbone can influence the polymer's morphology and free volume, which are critical parameters for controlling gas permeability and selectivity.

In the field of supramolecular chemistry, the ability of this compound to participate in hydrogen bonding and π-π stacking interactions is leveraged to construct well-defined, self-assembled structures. These non-covalent interactions can drive the formation of complex architectures with emergent properties, such as molecular recognition and catalysis.

Future Prospects and Unexplored Research Avenues

Despite the progress made, the full potential of this compound is yet to be realized. Future research is poised to explore new synthetic methodologies, chiral applications, and a deeper theoretical understanding of its properties.

Development of Greener Synthetic Routes

A significant area for future work lies in the development of more environmentally benign, or "green," synthetic pathways to this compound and its derivatives. Current syntheses can be lengthy and may involve the use of hazardous reagents and solvents. Future research will likely focus on catalytic methods, the use of renewable starting materials, and processes that minimize waste and energy consumption, aligning with the principles of green chemistry.

Exploration of Enantioselective Synthesis

While this compound itself is achiral, many of its derivatives possess chiral centers. The development of enantioselective synthetic methods would provide access to single-enantiomer forms of these derivatives. This is particularly crucial for applications in pharmacology, where the biological activity of a molecule can be highly dependent on its stereochemistry, and in the creation of chiral materials for asymmetric catalysis and separations.

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3-Methylisoquinoline-5,8-diamine

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